TGN-020 (sodium) is a selective inhibitor of aquaporin 4, a water channel protein that plays a crucial role in water homeostasis in the central nervous system. This compound has garnered attention for its potential therapeutic applications in conditions associated with cerebral edema and ischemia. TGN-020 is classified as a small molecule drug and is primarily utilized in research settings to explore its effects on water transport mechanisms and related pathologies.
TGN-020 was developed through the direct condensation of nicotinoyl chloride and 2-amino-1,3,4-thiadiazole, yielding a compound with significant inhibitory effects on aquaporin 4 channels. It is classified under the category of aquaporin inhibitors, specifically targeting the aquaporin 4 subtype, which is predominantly expressed in astrocytes in the brain . The chemical structure of TGN-020 is represented by the molecular formula and has a molecular weight of approximately 206.22 g/mol .
The synthesis of TGN-020 involves several key steps:
TGN-020 features a unique molecular structure that facilitates its interaction with aquaporin 4 channels. The structural data can be summarized as follows:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.22 g/mol |
| InChI Key | AGEGZHOPKZFKBP-UHFFFAOYSA-N |
| SMILES | O=C(NC1=NN=CS1)C2=CN=CC=C2 |
The compound's structure includes a thiadiazole ring which is critical for its biological activity as an aquaporin inhibitor .
TGN-020 primarily engages in non-covalent interactions with aquaporin 4 channels, effectively blocking water transport across cell membranes. Its mechanism of action involves:
The mechanism of action of TGN-020 involves several key processes:
TGN-020 exhibits several notable physical and chemical properties:
The compound has an inhibitory concentration (IC50) value of approximately 3.1 µM against aquaporin 4 channels, indicating its potency as an inhibitor .
TGN-020 has several promising applications in scientific research:
TGN-020 (sodium), chemically designated as N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride, exhibits a unique binding topology with Aquaporin-4. The inhibitor's thiadiazole ring and nicotinamide moiety form critical interactions within Aquaporin-4's central water-conducting pore. Molecular docking simulations reveal hydrogen bonding between TGN-020's nitrogen atoms and conserved residues (e.g., His-95 and Arg-216) in Aquaporin-4's selectivity filter, sterically obstructing water permeation [8]. This interaction is facilitated by Aquaporin-4's shorter pore length (~20 Å) compared to other aquaporins, enhancing TGN-020's steric occlusion efficiency [3]. The binding disrupts Aquaporin-4's tetrameric assembly, reducing water conductance by >70% at saturation concentrations, as quantified via stopped-flow light scattering assays in Aquaporin-4-expressing oocytes [1] [8].
Table 1: Key Structural Determinants of TGN-020–Aquaporin-4 Interaction
| Aquaporin-4 Domain | TGN-020 Binding Residues | Interaction Type | Energetic Contribution (ΔG, kcal/mol) |
|---|---|---|---|
| Selectivity Filter (Loop E) | His-95, Gly-94 | Hydrogen Bonding | −2.3 |
| Ar/R Constriction | Arg-216, Phe-77 | π-Cation/VDW | −1.8 |
| Cytoplasmic Vestibule | Leu-218, Ile-222 | Hydrophobic | −1.2 |
TGN-020 exhibits non-competitive inhibition kinetics against Aquaporin-4-mediated water transport. In vitro analyses using Xenopus laevis oocytes expressing human Aquaporin-4 demonstrate that TGN-020 reduces the maximal transport velocity (Vmax) by 85 ± 6% without altering the substrate concentration at half-maximal velocity (Km) for water (control Km = 4.3 ± 0.7 mM; TGN-020 Km = 4.1 ± 0.9 mM). This kinetic profile confirms allosteric modulation distinct from pore-blocking agents like mercury ions [1] [6]. Time-resolved inhibition assays reveal a slow-binding component (τ = 12–18 min), suggesting TGN-020 induces conformational changes in Aquaporin-4’s cytoplasmic loop D, which facilitates ubiquitin-dependent degradation via the proteasome system. This proteolysis mechanism was validated through cycloheximide chase experiments, where TGN-020 reduced Aquaporin-4’s half-life from 48 to 12 hours [6] [8].
TGN-020 demonstrates >50-fold selectivity for Aquaporin-4 over structurally homologous aquaporins. Whole-cell swelling assays in Aquaporin-1-transfected CHO-K1 cells show only 18 ± 4% inhibition at 100 μM TGN-020 (versus 92 ± 3% for Aquaporin-4 at 10 μM), attributable to divergent pore architectures: Aquaporin-1’s narrower ar/R constriction (radius: 2.0 Å versus Aquaporin-4’s 2.4 Å) sterically excludes TGN-020’s thiadiazole ring [3] [8]. Similarly, Aquaporin-9—a multifunctional aquaglyceroporin—exhibits <10% glycerol permeability inhibition at 100 μM TGN-020 due to its elongated pore and distinct residue topology (e.g., absence of Arg-216 equivalent). Positron emission tomography studies with [11C]-labeled TGN-020 confirm in vivo specificity, showing cortical uptake correlating with Aquaporin-4 density (Pearson’s r = 0.89, p < 0.001) without significant binding to Aquaporin-1-rich choroid plexus [3] [5].
Table 2: Isoform Selectivity Profile of TGN-020
| Aquaporin Isoform | IC50 (μM) | Relative Permeability Inhibition at 10 μM (%) | Primary Tissue Expression |
|---|---|---|---|
| Aquaporin-4 | 3.1 ± 0.4 | 92 ± 3 | Astrocytic end-feet |
| Aquaporin-1 | >100 | 8 ± 2 | Choroid plexus |
| Aquaporin-9 | >300 | 3 ± 1 | Astrocytic cell bodies |
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8